Bicine

Overview

Description

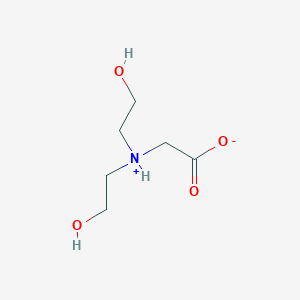

Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic buffer first synthesized in 1926 and widely adopted in biochemical and biophysical research due to its stability in the pH range of 7.6–9.0 . It belongs to Good’s buffers, a class of compounds designed to maintain consistent pH without interfering with biological processes. This compound is structurally characterized by a glycine backbone substituted with two hydroxyethyl groups, conferring solubility in water and compatibility with metal ions .

Key applications include:

- Protein Crystallization: Used in microgravity crystallization studies of enzymes like perdeuterated tryptophan synthase .

- Amyloid-β (Aβ) Aggregation Studies: Accelerates the formation of β-sheet-rich Aβ40 fibrils in vitro, as demonstrated via ThT fluorescence, CD spectroscopy, and TEM .

- Rare-Earth Element (REE) Separation: Functionalized onto graphene oxide (GO-Bicine) for selective adsorption of REEs and organic dyes .

- Material Science: Acts as a hydrophilic chain extender in amphoteric polyurethane microemulsions .

Preparation Methods

Synthetic Routes for Bicine Production

Synthesis from Methyl Bromoacetate and Diethanolamine

The most documented industrial synthesis involves a two-step reaction between methyl bromoacetate and diethanolamine, followed by alkaline hydrolysis .

Reagents and Conditions

| Reagent | Quantity | Role |

|---|---|---|

| Methyl bromoacetate | 152.98 g (1 mol) | Alkylating agent |

| Diethanolamine | 105.14 g (2 mol) | Nucleophile |

| Triethylamine | 111.1 g (1.1 mol) | Acid scavenger |

| NaOH (10 N) | 110 mL (1.1 mol) | Hydrolysis agent |

| Propanol/Ethanol | 500 mL/400 mL | Solvent |

Procedure

-

Alkylation : Methyl bromoacetate is dissolved in propanol, followed by the addition of diethanolamine and triethylamine. The mixture is refluxed for 3 hours, facilitating nucleophilic substitution to form an intermediate ester .

-

Hydrolysis : The ester is treated with 10 N NaOH in ethanol under reflux for 3 hours, converting the ester group to a carboxylic acid. Acidification with HCl precipitates this compound, which is filtered and washed with 50% aqueous ethanol .

This method yields high-purity this compound but requires careful control of stoichiometry to avoid diethanolamine side reactions.

Synthesis from Glycine and Ethylene Oxide

An alternative route involves glycine and ethylene oxide, which undergoes lactone formation and subsequent hydrolysis .

Reaction Mechanism

-

Ethylene Oxide Addition : Glycine reacts with two equivalents of ethylene oxide in a ring-opening reaction, forming a bis(2-hydroxyethyl) glycine lactone.

-

Lactone Hydrolysis : The lactone is hydrolyzed under alkaline conditions (e.g., NaOH) to yield this compound.

This method is less commonly reported industrially due to ethylene oxide’s high reactivity and toxicity but offers a streamlined single-reactor process.

Buffer Solution Preparation

Standard 1 M this compound Buffer (pH 8.26)

This compound’s zwitterionic nature necessitates precise pH adjustment during buffer formulation. A widely adopted protocol involves :

| Component | Amount | Final Concentration |

|---|---|---|

| This compound | 163.17 g | 1 M |

| NaOH (10 N) | Adjust to pH 8.26 | - |

| Distilled H₂O | To 1 L | - |

Steps

-

Dissolve 163.17 g this compound in 800 mL H₂O.

-

Titrate with 10 N NaOH to pH 8.26.

-

Adjust volume to 1 L and filter-sterilize.

The buffer is stable for >6 months at 4°C and is compatible with low-temperature enzymatic assays .

Analytical Validation of Synthesized this compound

Purity Assessment

While specific purity data are scarce in public literature, standard practices include:

-

Titrimetry : Quantifying free carboxylic groups via NaOH titration.

-

HPLC : Using C18 columns with UV detection at 210 nm to resolve this compound from diethanolamine or glycine residuals .

Comparative Analysis of Synthesis Methods

The methyl bromoacetate route is preferred for large-scale production due to safer reagents, whereas the glycine method remains niche due to safety constraints.

Application-Specific Preparation Protocols

This compound in Amyloid-β Fibrillation Studies

For amyloid-β aggregation assays, this compound buffers (pH 8.5) are prepared at 20 mM to promote β-sheet formation . Incubation at 37°C for 7 days with 50 μM Aβ₄₀ yields reproducible fibrils, validated via Thioflavin T fluorescence and SDS-PAGE .

Chemical Reactions Analysis

Types of Reactions: Bicine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives .

Scientific Research Applications

Buffering Agent in Biochemical Reactions

Bicine is primarily employed as a buffering agent due to its effective pH range (7.6 to 9.0), which is optimal for many enzymatic reactions. It is particularly useful in maintaining stable pH levels during experiments involving proteins and nucleic acids.

Case Study: Enzymatic Reactions

In a study examining enzymatic activity, this compound was shown to enhance the stability of enzyme solutions, allowing for more accurate monitoring of reaction progress. Researchers reported that using this compound as a buffer improved the reproducibility of results when compared to other buffers like phosphate-buffered saline (PBS) .

Promotion of Protein Aggregation

Recent research has demonstrated that this compound can significantly accelerate the aggregation of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, this compound promotes the formation of β-sheet-rich fibrils from Aβ40 peptides more rapidly than traditional buffers.

Research Findings

- Aggregation Rate : this compound concentrations as low as 20 mM were found to enhance fibril formation within two days, compared to PBS where no significant increase was observed over the same period .

- Mechanism : The study utilized thioflavin T fluorescence assays and transmission electron microscopy (TEM) to confirm that this compound induces structural changes conducive to fibrillation .

Immunoassays and Diagnostic Applications

This compound has shown promise in immunoassay techniques, where it aids in the detection and quantification of biomolecules.

Innovative Applications

- Researchers have successfully utilized this compound in enzyme-linked immunosorbent assays (ELISA) to improve assay sensitivity and specificity. The buffer's properties help stabilize antibodies and enhance their binding affinity .

Analytical Chemistry

In analytical chemistry, this compound is employed for various applications including chromatography and mass spectrometry. Its buffering capacity allows for better resolution of compounds during separation processes.

Data Table: Comparison of Buffering Agents

| Buffer | pH Range | Application Area | Advantages |

|---|---|---|---|

| This compound | 7.6-9.0 | Enzymatic reactions | High stability, low toxicity |

| PBS | 7.2-7.4 | General biological assays | Commonly used |

| HEPES | 7.2-7.6 | Cell culture | Good buffering capacity |

Interaction with Metal Ions

This compound's ability to interact with metal ions has implications for studies involving metalloproteins and nucleic acids.

Research Insights

A study highlighted how this compound facilitates the stabilization of metal-ion interactions with nucleic acids, which is crucial for understanding the structural dynamics of these biomolecules . This property can be leveraged in drug design and development processes.

Mechanism of Action

Bicine exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for various biochemical and molecular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Bicine vs. Tris (Tris(hydroxymethyl)aminomethane)

Structural and Functional Differences :

Key Findings :

- This compound is preferred in low-temperature biochemical workflows (e.g., serum guanosine kinase assays), while Tris dominates in molecular biology (e.g., DNA electrophoresis) .

- Tris has higher alkalinity (pH 10.5–12 in solution) and forms more derivatives (e.g., Tris-HCl, Tris-Borate), whereas this compound’s derivatives are less common .

This compound vs. Tricine (N-[Tris(hydroxymethyl)methyl]glycine)

Performance in Metal Interactions :

- Adsorption Efficiency : Tricine outperforms this compound in inhibiting copper corrosion, with higher adsorption energy (−234.2 kcal/mol vs. −203.7 kcal/mol for this compound) .

- Theoretical Parameters : ΔN (charge transfer) values follow Tricine > this compound > glycine, correlating with experimental inhibition efficiencies .

- Structural Impact : Tricine’s additional hydroxymethyl group enhances its chelating capacity compared to this compound .

This compound vs. Glycine

Research Insights :

- This compound’s hydroxyethyl groups enhance its ability to stabilize oligomeric Aβ40 species, unlike glycine .

This compound vs. HEPES/DEA

Role in Nanoparticle Synthesis:

- This compound (tertiary amine) and HEPES (tertiary amine) produce polyserotonin nanoparticles (PSeNPs) with similar nanomechanical properties but differ in size modulation. DEA (secondary amine) yields smaller PSeNPs .

Table 1: Physical Properties of this compound in MDEA+PZ Solutions

| Temperature (°C) | Density (g/cm³) | Surface Tension (mN/m) |

|---|---|---|

| 55 | 1.034 | 46.83 |

| 85 | 1.009 | 42.70 |

Table 2: Comparative Adsorption Efficiency

| Compound | Adsorption Energy (kcal/mol) | Inhibition Efficiency (ΔN) |

|---|---|---|

| Tricine | -234.2 | 2.92–3.00 |

| This compound | -203.7 | 3.92–4.63 |

| Glycine | -180.5 | 0.59–1.17 |

Source:

Biological Activity

Bicine, or bis(2-hydroxyethyl)glycine, is a zwitterionic buffer commonly used in biological and biochemical research. Its unique properties make it suitable for various applications, particularly in enzyme studies and as a component in biocompatible media. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Properties and Applications

This compound is characterized by its ability to maintain pH stability in biological systems. It has a pKa of approximately 8.3, making it effective in buffering solutions within physiological pH ranges. This property is crucial for maintaining enzyme activity and stability during experiments.

Key Applications:

- Buffering Agent: this compound is widely used in biochemical assays and cell culture media.

- Biocompatibility: Its non-toxic nature makes it suitable for use in living systems.

- Enzyme Studies: this compound facilitates optimal conditions for enzyme reactions by maintaining stable pH levels.

This compound's buffering capacity arises from its zwitterionic structure, which can accept and donate protons depending on the surrounding pH. This property allows this compound to effectively stabilize the pH of solutions, which is critical for enzymatic reactions that are sensitive to pH changes.

Enzymatic Activity Studies

Recent studies have demonstrated the effectiveness of this compound in enhancing enzymatic activity. For instance, a study examined the use of this compound as part of self-buffering ionic liquids (ILs) designed for enzymatic research. The results indicated that these ILs maintained optimal pH without the need for external buffering compounds, thereby improving enzyme stability and activity:

- Enzyme Tested: α-chymotrypsin

- Findings: The ILs containing this compound showed excellent extraction efficiency (100%) for α-chymotrypsin in its active form, indicating that this compound can enhance enzyme recovery and functionality in biotechnological applications .

Synthesis of Derivatives

Research has also explored the synthesis of lipophilic derivatives of this compound conjugated with inhibitors of glucosamine-6-phosphate synthase. These derivatives were evaluated for their biological activity:

- Study Focus: The synthesis and biological evaluation of this compound derivatives.

- Results: Some derivatives exhibited significant inhibitory effects on glucosamine-6-phosphate synthase, suggesting potential therapeutic applications in metabolic disorders .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

- Self-buffering Ionic Liquids:

- Inhibition Studies:

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common buffers:

| Buffer | pKa | Biocompatibility | Common Uses | Enzyme Stability |

|---|---|---|---|---|

| This compound | 8.3 | High | Biochemical assays, cell culture | Excellent |

| HEPES | 7.5 | Moderate | Cell culture, protein assays | Good |

| MOPS | 7.2 | High | Molecular biology | Moderate |

Q & A

Basic Research Questions

Q. How to prepare and standardize Bicine buffer solutions for biochemical assays?

this compound buffer is typically prepared at concentrations between 20–100 mM. To standardize:

- Dissolve this compound in ultrapure water, adjust pH to 8.1–8.5 using NaOH or HCl, and verify with a calibrated pH meter.

- Filter-sterilize (0.22 µm) to remove particulates that may interfere with sensitive assays like enzyme activity measurements.

- Validate buffer compatibility with downstream reagents (e.g., avoid divalent cations if studying metalloenzymes) .

Q. What criteria should guide the selection of this compound over other buffers (e.g., Tris or HEPES) in protein studies?

this compound is preferred in low-temperature or long-duration experiments due to its minimal pH drift (±0.02 pH units at 4°C over 24 hours). Key considerations:

- pKa : Use this compound (pKa 8.3) for pH 7.5–9.0 ranges, ideal for alkaline phosphatase or nucleic acid ligases.

- Ionic strength : this compound’s zwitterionic nature reduces ionic interference in electrophoretic mobility shift assays (EMSAs) .

Q. How to optimize this compound concentration for enzyme activity assays without inhibiting catalytic function?

- Perform dose-response experiments: Test this compound at 10–150 mM while monitoring enzyme kinetics (e.g., Vmax and Km via Michaelis-Menten plots).

- Compare activity in this compound vs. alternative buffers (e.g., Tris-HCl) to identify inhibition thresholds. For example, this compound >100 mM may chelate Mg²⁺ in ATP-dependent reactions .

Advanced Research Questions

Q. How does this compound influence protein crystallization, and what methodological adjustments improve crystal quality?

this compound stabilizes proteins by reducing aggregation during crystallization screens:

- Use 50–100 mM this compound in crystallization buffers with PEG 3350 as a precipitant.

- Adjust temperature (4–25°C) and include additives like glycerol (5–10%) to enhance diffraction resolution. Validate via X-ray crystallography .

Q. What experimental strategies resolve contradictions in this compound’s role in amyloid-beta (Aβ) aggregation studies?

Conflicting results (e.g., this compound promoting Aβ40 fibril formation vs. stabilizing monomers) require:

- Controls : Compare aggregation kinetics in this compound vs. PBS using Thioflavin T (ThT) fluorescence and TEM.

- Replication : Repeat assays under varying temperatures (25°C vs. 37°C) and agitation speeds.

- Data normalization : Express ThT signals relative to PBS controls to account for buffer-specific background noise .

Q. How to design a robust protocol for nucleic acid extraction using this compound-based solutions?

- Combine this compound (20 mM) with chaotropic salts (e.g., guanidine HCl) in lysis buffers to inhibit nucleases.

- Validate purity via A260/A280 ratios (>1.8) and agarose gel electrophoresis. For RNA, include RNase inhibitors and perform extractions at 4°C .

Q. Methodological and Analytical Considerations

Q. How to troubleshoot inconsistent results in this compound-mediated biosensor applications?

- Sensor calibration : Pre-equilize this compound-containing sensors in assay buffer for 30 minutes to stabilize pH.

- Interference checks : Test for cross-reactivity with biological matrices (e.g., serum) using spike-and-recovery experiments .

Q. What statistical approaches are recommended for analyzing this compound’s effects on enzyme kinetics?

- Fit kinetic data to nonlinear regression models (e.g., GraphPad Prism).

- Report 95% confidence intervals for Km and Vmax. Use ANOVA to compare buffer conditions, with post-hoc Tukey tests for multiple comparisons .

Q. Tables for Comparative Analysis

Table 1: this compound Applications in Biochemical Research

Table 2: Comparison of Buffers in Enzyme Assays

| Buffer | pKa | Mg²⁺ Compatibility | Recommended Use Cases |

|---|---|---|---|

| This compound | 8.3 | Low | Alkaline phosphatase, ligases |

| Tris | 8.1 | Moderate | PCR, DNA electrophoresis |

| HEPES | 7.5 | High | Cell culture, redox reactions |

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVCELGFZIQNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |

| Record name | Bicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041669 | |

| Record name | N,N-(2-Dihydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Bicine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150-25-4 | |

| Record name | Bicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-(2-Dihydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J484QFI1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.